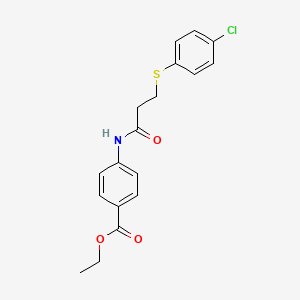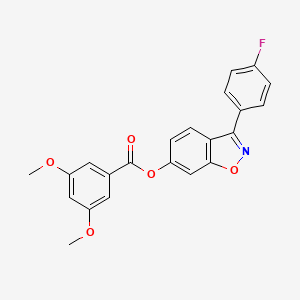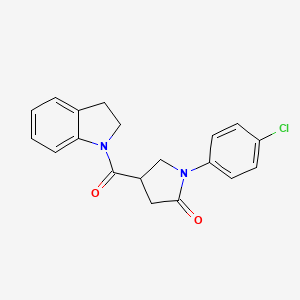![molecular formula C17H22N2O5 B11167055 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine](/img/structure/B11167055.png)
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid is a complex organic compound with significant potential in various scientific fields This compound features an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indole ring through Fischer indole synthesis, followed by the introduction of methoxy groups via methylation reactions. The formamido group is then introduced through formylation, and the hexanoic acid chain is attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy groups and formamido substituent can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a formamido substituent on the indole ring is relatively rare, making this compound a valuable target for further research and development.
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-4-5-6-11(17(21)22)19-16(20)12-9-10-13(23-2)7-8-14(24-3)15(10)18-12/h7-9,11,18H,4-6H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
OPLIOEGOJSQEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11166975.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11166993.png)
![N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11166999.png)
![N-(2-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167002.png)
![Propyl 4-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11167012.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11167018.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11167023.png)
![3-(4-methoxyphenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11167031.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11167038.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167064.png)
![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11167069.png)

